Lipophilicity and Polar Surface Area Comparison
The target compound exhibits an AlogP of 1.29 and a polar surface area (PSA) of 90.65 Ų . By contrast, the 3-isopropyl analog (CAS 1466107-27-6, C₁₁H₂₀N₄, MW 208.30) carries an additional methylene unit, which is predicted to increase AlogP by approximately 0.3–0.5 log units and raise MW by 14 Da—a difference that can shift a compound across critical Lipinski rule-of-five thresholds when the triazole core is further elaborated . The 3-cyclopropyl analog (C₁₁H₁₈N₄, MW 206.29) introduces ring strain and altered π-character, while the 3-tert-butyl analog (C₁₂H₂₂N₄, MW 222.32) adds substantial steric bulk (+28 Da vs. target) that can abrogate binding to sterically constrained pockets . The ethyl substituent of the target compound therefore provides a calibrated hydrophobicity–size balance distinct from branched, cyclic, or bulkier alkyl alternatives.
ΔMW +14–28 Da for branched/cyclic analogs
| Evidence Dimension | Computed lipophilicity (AlogP) and molecular weight |
|---|---|
| Target Compound Data | AlogP 1.29; MW 194.28 Da; PSA 90.65 Ų |
| Comparator Or Baseline | 3-Isopropyl analog: MW 208.30 Da (estimated AlogP ~1.6–1.8); 3-tert-Butyl analog: MW 222.32 Da; 3-Cyclopropyl analog: MW 206.29 Da |
| Quantified Difference | ΔMW = +14 Da (isopropyl), +28 Da (tert-butyl), +12 Da (cyclopropyl); estimated ΔAlogP ≈ +0.3–0.5 (isopropyl vs. target) |
| Conditions | Computed properties from Aladdin Scientific database for the target compound; MW and molecular formula from Fluorochem and AKSci for comparators; AlogP and PSA predicted by standard cheminformatics algorithms |
Why This Matters
When selecting a building block for parallel synthesis or focused library construction, the ethyl-bearing scaffold offers a lower lipophilicity and smaller steric footprint than its branched or cyclic congeners, which can be a decisive factor for maintaining ligand efficiency and aqueous solubility during hit-to-lead optimization.
